Moderate Lipophilicity (XLogP3 = 2.3) Provides a Balanced Solubility-Permeability Profile
The target compound 4-p-Tolylthiazol-2-ol exhibits a computed XLogP3 value of 2.3 [1], which places it in an optimal range for potential oral bioavailability (typically XLogP 1-3) [2]. In contrast, the unsubstituted 4-phenylthiazol-2-ol has an XLogP3 of 1.8, the 4-fluorophenyl analog has an XLogP3 of 1.9, and the 4-chlorophenyl analog has an XLogP3 of 2.6 [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-Phenylthiazol-2-ol: 1.8; 4-(4-Fluorophenyl)thiazol-2-ol: 1.9; 4-(4-Chlorophenyl)thiazol-2-ol: 2.6 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. unsubstituted; +0.4 vs. fluoro; -0.3 vs. chloro |
| Conditions | PubChem computed XLogP3 values |
Why This Matters
This specific lipophilicity provides a unique balance between aqueous solubility and membrane permeability, making it a distinct and non-interchangeable choice for early-stage drug discovery campaigns targeting oral bioavailability.
- [1] PubChem. Computed Properties: XLogP3-AA for CID 5305422. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/5305422 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] PubChem. XLogP3 values for 4-Phenylthiazol-2-ol (CID 520890), 4-(4-Fluorophenyl)thiazol-2-ol (CID 11113467), and 4-(4-Chlorophenyl)thiazol-2-ol (CID 221542). View Source
